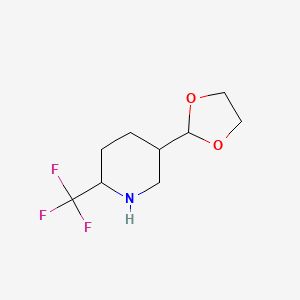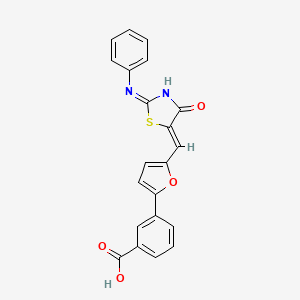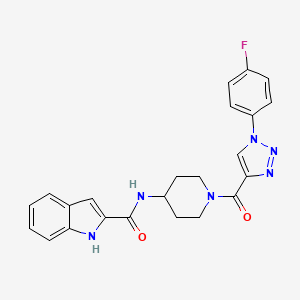
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a 1H-indole-2-carboxamide, a 1H-1,2,3-triazole, and a 4-fluorophenyl group . These groups are common in many pharmaceutical compounds, suggesting potential biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For instance, 1,4-disubstituted piperidines can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a piperidine ring, a triazole ring, and a fluorophenyl group . These groups could potentially interact with biological targets in specific ways.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions, and the fluorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Antimalarial Drug Development
The core structure of this compound, particularly the 1,4-disubstituted piperidine , has been studied for its efficacy against Plasmodium falciparum , the parasite responsible for malaria . Researchers have found that similar structures exhibit high selectivity and activity against resistant strains of the parasite, suggesting that this compound could be a promising candidate for developing new antimalarial drugs.
Mechanism of Action
Indole Derivatives
The indole moiety is a common structure in many bioactive compounds, including pharmaceuticals and natural products . Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Piperidine Derivatives
Piperidine is another common structure in bioactive compounds. For example, 1,4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, suggesting potential antimalarial activity .
properties
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2/c24-16-5-7-18(8-6-16)30-14-21(27-28-30)23(32)29-11-9-17(10-12-29)25-22(31)20-13-15-3-1-2-4-19(15)26-20/h1-8,13-14,17,26H,9-12H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYMNUUHMKRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=CC=CC=C3N2)C(=O)C4=CN(N=N4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

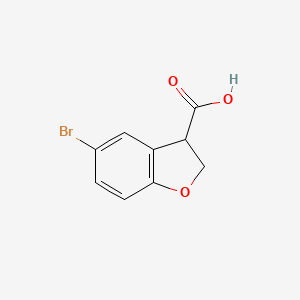
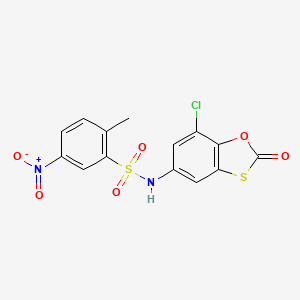
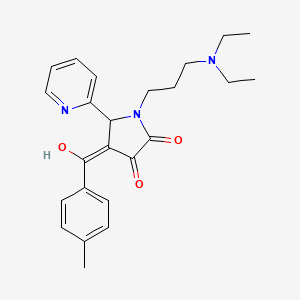
![(2E)-4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)but-2-enoic acid](/img/structure/B2960078.png)
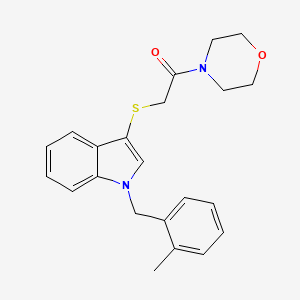


![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,6-dichlorophenyl)prop-2-enamide](/img/structure/B2960088.png)
![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide](/img/structure/B2960093.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2960095.png)
